molecular formula C19H20FNO2 B2442004 1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one CAS No. 1291852-67-9

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one

Cat. No. B2442004
CAS RN: 1291852-67-9
M. Wt: 313.372
InChI Key: SDFRBDXMQKTJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one, also known as 4'-F-PPP, is a synthetic designer drug that belongs to the class of pyrrolidinophenones. The compound has gained popularity in the scientific community due to its potential applications in research and development.

Mechanism of Action

The mechanism of action of 4'-F-PPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. The compound has also been shown to increase the release of these neurotransmitters, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-F-PPP include increased heart rate, blood pressure, and body temperature. The compound has also been shown to increase locomotor activity and decrease food intake. These effects are thought to be due to the compound's action on the dopamine and norepinephrine systems in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-F-PPP in lab experiments is its high potency and selectivity for the dopamine and norepinephrine systems. This allows researchers to study the effects of these neurotransmitters on behavior and physiology with greater precision. However, one limitation of using 4'-F-PPP is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 4'-F-PPP. One area of interest is the compound's potential therapeutic uses in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder. Another area of research is the development of new analogs and derivatives of 4'-F-PPP with improved selectivity and potency for the dopamine and norepinephrine systems. Finally, there is a need for further studies on the safety and toxicity of 4'-F-PPP to determine its potential for human use.

Synthesis Methods

The synthesis of 4'-F-PPP involves the reaction of 4-fluorophenylacetone with 4-methylbenzyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with pyrrolidine to yield 1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4'-F-PPP has been used in scientific research to study its potential applications as a psychostimulant and anorectic agent. The compound has also been studied for its effects on the central nervous system and its potential therapeutic uses in the treatment of neurological disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-methylphenyl)methoxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-14-2-4-15(5-3-14)12-23-13-16-10-19(22)21(11-16)18-8-6-17(20)7-9-18/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFRBDXMQKTJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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